5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidinetrione core with a 1,2-diphenylethyl substituent and a hydroxyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions One common method starts with the condensation of benzaldehyde with acetophenone to form chalcone, which is then subjected to cyclization with urea under acidic conditions to yield the pyrimidinetrione core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(1-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-(2-Phenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
Compared to similar compounds, 5-(1,2-Diphenylethyl)-5-hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its dual aromatic substituents, which enhance its ability to participate in π-π interactions and increase its overall stability. This makes it particularly useful in applications requiring robust chemical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
109317-94-4 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-(1,2-diphenylethyl)-5-hydroxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O4/c21-15-18(24,16(22)20-17(23)19-15)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14,24H,11H2,(H2,19,20,21,22,23) |
InChI Key |
LOXSJDZKIHRBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3(C(=O)NC(=O)NC3=O)O |
Origin of Product |
United States |
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